molecular formula C9H21O3Sm B1586685 Propan-2-olate;samarium(3+) CAS No. 3504-40-3

Propan-2-olate;samarium(3+)

Cat. No. B1586685
CAS RN: 3504-40-3
M. Wt: 327.6 g/mol
InChI Key: HJCRVWSKQNDSPZ-UHFFFAOYSA-N
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Description

Propan-2-olate;samarium(3+), also known as Samarium III isopropoxide or Samarium (III) isopropoxide, is a compound with the molecular formula Sm(C3H7O)3 . It is used in various materials, including MOFs, coatings, nanomaterials, metals, polymers, carbon fibers, graphite, ceramics, glass, semiconductors, catalysts, carbon nanotubes, fullerene, COFs, molecular sieve, quantum dots, recycled plastics, photonic and optical materials, and magnetic materials .


Molecular Structure Analysis

The molecular structure of Propan-2-olate;samarium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Sm+3] .


Physical And Chemical Properties Analysis

Propan-2-olate;samarium(3+) is a white to pale yellow solid . It has a molecular weight of 328 g/mol . The boiling point of this compound is between 210 - 230 °C .

Scientific Research Applications

Material Science and Catalysis

Samarium compounds have been explored for their unique properties in material science, particularly in the development of magnetic materials and as catalysts in chemical reactions. An alloy of cobalt and samarium, known for its exceptional magnetic properties, has been evaluated for potential dental applications, underscoring the diverse utility of samarium in material science (Černý, 1978). Furthermore, samarium complexes are studied for their catalytic roles in organic transformations, offering efficient pathways for chemical syntheses.

Chemistry and Synthesis

In the realm of chemistry, samarium-based compounds serve as crucial intermediates and reagents. Their applications span from organic synthesis to the preparation of nanocrystalline materials . For instance, the mechanochemical preparation of nanocrystalline metal halides, including samarium-doped variants, demonstrates the method's potential for solvent-free material synthesis. This approach not only facilitates the creation of inorganic phosphor materials but also highlights the versatility of mechanochemistry in producing materials with varied compositions and properties (Zhang et al., 2018).

Biomedical Applications

While the focus was requested away from drug use, dosage, and side effects, it's notable that samarium and its compounds, including organometallic complexes, are of interest in biomedical research for their potential therapeutic applications. For example, research on chitosan, a biocompatible polymer, has been sulfated to improve its properties for use in drug delivery systems, showcasing the intersection of chemistry and biomedicine (Jayakumar et al., 2007).

Safety And Hazards

Propan-2-olate;samarium(3+) is a flammable solid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

propan-2-olate;samarium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H7O.Sm/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRVWSKQNDSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3Sm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370142
Record name Samarium(III) isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samarium(III) isopropoxide

CAS RN

3504-40-3
Record name Samarium(III) isopropoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Samarium(3+) tri(2-propanolate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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